2-Fluoro-3-nitrophenol CAS number 179816-26-3
2-Fluoro-3-nitrophenol CAS number 179816-26-3
An In-Depth Technical Guide to 2-Fluoro-3-nitrophenol (CAS: 179816-26-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Fluoro-3-nitrophenol. It moves beyond a simple data sheet to provide foundational insights into its synthesis, characterization, application, and safe handling, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
2-Fluoro-3-nitrophenol, identified by the CAS number 179816-26-3, is a substituted phenol derivative.[1][2][3][4] The strategic placement of a fluorine atom and a nitro group on the phenolic ring makes it a valuable and reactive intermediate in synthetic organic chemistry.[5][6] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a versatile building block for more complex molecules.[7]
The fundamental properties of 2-Fluoro-3-nitrophenol are summarized below, compiled from various chemical suppliers and databases. Purity levels are typically offered at 97% or higher, which is critical for minimizing side reactions in sensitive synthetic applications.[1][2][4]
| Property | Value | Source(s) |
| CAS Number | 179816-26-3 | [1][2][3][4] |
| Molecular Formula | C₆H₄FNO₃ | [2][4][8] |
| Molecular Weight | 157.10 g/mol | [1][8][9] |
| IUPAC Name | 2-fluoro-3-nitrophenol | [8] |
| Synonyms | 2-Fluoro-3-hydroxynitrobenzene | [4] |
| Appearance | Solid; Light yellow to brown powder/crystal | [1] |
| Purity | ≥97% | [2][4] |
| Boiling Point | 266.5°C (Predicted) | [5] |
| Storage | Room temperature, dry conditions | [1][5] |
Synthesis Pathway and Methodologies
While specific, detailed preparations of 2-Fluoro-3-nitrophenol are not extensively published in readily available literature, a logical synthetic route can be inferred from standard electrophilic aromatic substitution reactions and related patent literature for similar compounds like 2-fluoro-3-nitrobenzoic acid.[10][11][12] A common strategy involves the nitration of a fluorinated precursor.
A plausible and widely used approach is the direct nitration of 2-fluorophenol. The hydroxyl and fluoro groups are ortho-, para-directing activators. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity for the nitro group at the 3-position and to prevent over-nitration.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-Fluoro-3-nitrophenol.
Generalized Laboratory Protocol
This protocol is illustrative and requires optimization based on laboratory conditions and safety assessments.
-
Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-fluorophenol and a suitable solvent (e.g., glacial acetic acid or sulfuric acid). Cool the mixture in an ice-salt bath to 0-5°C.
-
Preparation of Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid to chilled concentrated sulfuric acid to prepare the nitrating mixture.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled 2-fluorophenol solution, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to control the exothermic reaction and prevent the formation of undesired isomers.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a set period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 2-Fluoro-3-nitrophenol is paramount. A multi-technique approach is standard practice, providing orthogonal data for a comprehensive structural and purity assessment. Several suppliers offer access to analytical data such as NMR, HPLC, and LC-MS for their products.[13]
Standard Analytical Workflow
Caption: Standard analytical workflow for compound characterization and purity assessment.
Expected Spectroscopic Data
While specific spectra for this exact compound are not publicly available in detail, expected characteristics can be predicted based on its structure and data for analogous compounds.[14][15][16][17][18]
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton, which is exchangeable with D₂O.[16] |
| ¹³C NMR | Six distinct aromatic carbon signals. The carbons attached to F, O, and NO₂ will show characteristic chemical shifts and C-F coupling. |
| IR Spectroscopy | A strong, broad O-H stretch (~3300-3500 cm⁻¹).[14][16] Characteristic C=C aromatic stretches (~1500-1600 cm⁻¹).[14] Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (157.10). Characteristic fragmentation patterns for phenols and nitroaromatics. |
Applications in Synthetic Chemistry and Drug Discovery
2-Fluoro-3-nitrophenol is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6] Its value stems from the specific reactivity conferred by its functional groups.
-
Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly desirable.[6]
-
Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used for a wide array of subsequent reactions (e.g., amide bond formation, diazotization). It also acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution.[7]
-
Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used in ether synthesis. Its acidity also allows for specific salt formation or use in reactions requiring a phenoxide intermediate.
Role as a Synthetic Intermediate
Caption: The role of 2-Fluoro-3-nitrophenol as a versatile synthetic intermediate.
Safety, Handling, and Storage
2-Fluoro-3-nitrophenol is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1][8][19] The GHS classification indicates it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][8][20]
GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [8][20] |
| H315 | Causes skin irritation. | [1][8] | |
| H318 / H319 | Causes serious eye damage/irritation. | [1][8][20] | |
| H335 | May cause respiratory irritation. | [1][8][20] |
Safe Handling and Storage Protocol
Adherence to strict safety protocols is mandatory when working with this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][21]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[19]
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools and techniques for handling solids.
-
Exposure Controls: In case of contact, follow standard first-aid procedures. For skin contact, wash immediately with plenty of soap and water.[22] For eye contact, rinse cautiously with water for several minutes.[19][21] If inhaled, move the person to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[21]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[21] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[19][22]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[19]
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2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 . PubChem. [Link]
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2-Fluoro-3-nitrophenol CAS 179816-26-3 . Watson International. [Link]
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chemical label 2-Fluoro-3-nitrophenol . ECHA. [Link]
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Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . ATSDR. [Link]
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Inquiry on 2-Fluoro-3-Nitrophenol . Chemical-Suppliers.com. [Link]
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Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A . PubChem. [Link]
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Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix . ACS Publications. [Link]
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2-Fluoro-3-nitrophenol, 97% Purity, C6H4FNO3, 5 grams . CP Lab Safety. [Link]
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3-Fluoro-2-nitrophenol: A Critical Intermediate for Pharma and Agrochemicals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions . ExamSIDE.Com. [Link]
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